Fosamprenavir-d4 Calcium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

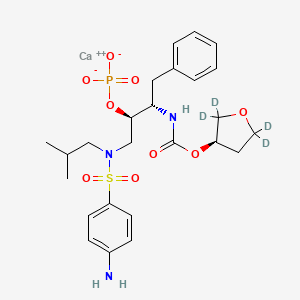

Fosamprenavir-d4 Calcium Salt is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease. It is used in the treatment and postexposure prophylaxis of HIV-1 infection. This compound is marketed under the brand names Lexiva and Telzir . The compound is designed to improve the solubility and bioavailability of amprenavir, making it more effective in clinical applications .

准备方法

The synthesis of Fosamprenavir-d4 Calcium Salt involves several steps, including phosphate esterification, final isolation of the calcium salt, and milling . The synthetic route is similar to that of amprenavir, with modifications in the final steps to produce the calcium salt form . Industrial production methods involve the use of stearylamine as an anticaking agent during preparation .

化学反应分析

Fosamprenavir-d4 Calcium Salt undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis occurs in the gut epithelium as the compound is absorbed. The primary reaction involved is the cleavage of the phosphate ester bond, releasing the active drug amprenavir . Common reagents used in these reactions include cellular phosphatases and water. The major product formed from this reaction is amprenavir .

科学研究应用

Fosamprenavir-d4 Calcium Salt is primarily used in the treatment of HIV-1 infections . It is also used in postexposure prophylaxis for individuals who have been exposed to potentially infectious body fluids . In scientific research, the compound is used to study the mechanisms of HIV protease inhibition and to develop new antiretroviral therapies . Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amprenavir .

作用机制

Fosamprenavir-d4 Calcium Salt is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium . Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

相似化合物的比较

Fosamprenavir-d4 Calcium Salt is similar to other protease inhibitors used in the treatment of HIV-1, such as lopinavir and ritonavir . it has unique properties that improve its solubility and bioavailability compared to other protease inhibitors . The calcium salt form of fosamprenavir is more soluble at lower pH levels, making it more effective in the acidic environment of the stomach . Similar compounds include amprenavir, lopinavir, and ritonavir .

属性

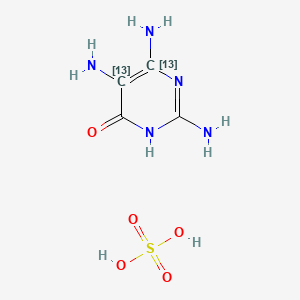

分子式 |

C25H34CaN3O9PS |

|---|---|

分子量 |

627.7 g/mol |

IUPAC 名称 |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[[(3R)-2,2,5,5-tetradeuteriooxolan-3-yl]oxycarbonylamino]butan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23+,24-;/m1./s1/i13D2,17D2; |

InChI 键 |

PMDQGYMGQKTCSX-CBNSZEFXSA-L |

手性 SMILES |

[2H]C1(C[C@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)OP(=O)([O-])[O-])[2H].[Ca+2] |

规范 SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)

![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)